Methyl 2-methylidenecyclobutane-1-carboxylate
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Overview
Description
Methyl 2-methylidenecyclobutane-1-carboxylate: is an organic compound with the molecular formula C7H10O2 . It is a derivative of cyclobutane, featuring a methylidene group at the 2-position and a carboxylate ester at the 1-position. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylidenecyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of a strong acid catalyst. This reaction typically proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 2-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methylidenecyclobutane-1-carboxylate involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is targeted by oxidizing agents, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
- Methyl 2-methylcyclopropane-1-carboxylate
- Methyl 2-cyclopentanonecarboxylate
Comparison: Methyl 2-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure with a methylidene group, which imparts distinct reactivity compared to its cyclopropane and cyclopentanone analogs. The presence of the methylidene group allows for specific substitution reactions that are not possible with the other compounds.
Properties
CAS No. |
71092-56-3 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(5)7(8)9-2/h6H,1,3-4H2,2H3 |
InChI Key |
UWYWTAJYUHMEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1=C |
Origin of Product |
United States |
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